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Equivalent

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ni-(S)-BPB-GLy

CAS No.: 96293-19-5

Cat. No.: S2796894

The Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone
(Ni-(S)-BPB-Gly) serves as a nucleophilic glycine equivalent. Its chiral, three-dimensional coordination
environment allows for highly diastereoselective carbon-carbon bond formation at the glycine a-carbon,
enabling the synthesis of various families of unnatural amino acids in high enantiomeric purity on a multi-

gram scale [1] [2] [3]. The (S)-BPB chiral auxiliary can typically be recovered and reused [1].

The primary synthetic applications include the synthesis of w-unsaturated amino acids via alkylation, and
the preparation of [-substituted glutamic acid derivatives and cyclopropane-containing amino acids via

Michael addition and cyclopropanation, respectively [1] [2] [3].

Summary of Synthetic Applications & Performance

The table below summarizes the key reaction types, optimized conditions, and typical performance outcomes

for this reagent.
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. . . Optimal Chemical .
Reaction Type Target Amino Acids . . Stereoselectivity
Conditions Yield (%)
Alkylation [1] w-Unsaturated (e.g., NaH, DMF, 60°C 70-90 High
Allylglycine, diastereoselectivity
Homoallylglycine)
Michael Addition [B-Substituted 15 mol% DBU, 97 - 99 >98% de
[2] Pyroglutamic Acids DMF, Room
Temperature
Cyclopropanation  Cyclopropane- Chemical (NaH, 54 - 95 Diastereoselective
[3] containing a-Amino THF) or
Acids Electrochemical
Activation

Detailed Experimental Protocols

Protocol 1: Large-Scale Alkylation for w-Unsaturated Amino
Acids [1]

This procedure describes the synthesis of enantiomerically pure allylglycine and homoallylglycine.

¢ Reaction Setup: Dissolve the Ni(ll)-(S)-BPB-Gly complex (1.0 equiv) in anhydrous N,N-
Dimethylformamide (DMF) to achieve a concentration of 100 mg/mL.

e Activation: Add sodium hydride (NaH, 60% dispersion in oil, 2.2 equiv) to the solution at room
temperature. Stir the resulting dark green solution for 30 minutes.

¢ Alkylation: Add the alkyl halide (e.g., 4-bromo-1-butene for homoallylglycine, 1.5 equiv). Heat the
reaction mixture to 60°C and monitor by TLC or LC-MS.

e Work-up: After reaction completion, cool the mixture to room temperature. Carefully quench by
pouring into a cold, saturated aqueous ammonium chloride solution. Extract the product with ethyl
acetate.

e Purification & Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude alkylated complex by fractional
crystallization. The pure amino acid can be liberated from the complex by treatment with aqueous HCI
and purified via ion-exchange chromatography [1].
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Protocol 2: Stereoselective Michael Addition for B-Substituted
Pyroglutamic Acids [2]

This method achieves excellent diastereocontrol under mild conditions using chiral oxazolidinone acceptors.

¢ Reaction Setup: Charge a flask with the (S)-Ni(ll)-BPB-Gly complex (1.0 equiv) and the (S)-N-[(E)-
enoyl]-4-phenyl-1,3-oxazolidin-2-one Michael acceptor (1.2 equiv). Dissolve the solids in
anhydrous DMF.

¢ Initiation: Add 1,8-diazabicyclo[5.4.0]Jundec-7-ene (DBU, 15 mol%) to the reaction mixture at room
temperature.

¢ Reaction Monitoring: The reaction is typically complete within 5 to 30 minutes. Monitor by TLC or
LC-MS.

e Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with a 1M aqueous HCI
solution and brine.

e Purification: Dry the organic layer over sodium sulfate and concentrate. Purify the Michael adduct by
flash chromatography. The chiral oxazolidinone auxiliary and the Ni(ll)-BPB complex can be
recovered and recycled [2].

Experimental Workflow Diagram

The following diagram illustrates the general workflow for synthesizing unnatural amino acids using the

Ni(I)-(S)-BPB-Gly complex, from preparation to final product isolation.
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Key Technical Considerations
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e Auxiliary Recovery: The (S)-BPB chiral auxiliary is a key cost and sustainability factor. The protocols
are designed to allow for its quantitative recovery and reuse without loss of enantiomeric purity [1].

e Stereochemistry Matching: In Michael additions, using the (S)-Ni(ll) complex with (S)-configured
oxazolidinone acceptors represents a "matched" case, leading to exceptionally fast reaction rates and
virtually quantitative yields. The "mismatched" combination (e.g., (S)-complex with (R)-acceptors) still
proceeds with high stereoselectivity, albeit at a slower rate [2].

¢ Activation Method Choice: For cyclopropanation, both chemical (NaH) and electrochemical
activation can generate the required ylide. The choice depends on the specific sulfonium salt and its
reduction potential relative to the dehydroalanine complex [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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